5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione
Description
5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a 2,4,6-trimethylphenyl substituent at the 5-position of the imidazolidine-2,4-dione core. This compound is commercially available as a chemical building block (Ref: 3D-EDA17943) and is utilized in pharmaceutical and materials research due to its structural versatility . The trimethylphenyl group enhances steric bulk and lipophilicity, which may influence solubility and binding interactions in biological systems.
Properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-6-4-7(2)9(8(3)5-6)10-11(15)14-12(16)13-10/h4-5,10H,1-3H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIZOUKNMRFWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C(=O)NC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with urea and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine-2,4-dione ring. The reaction conditions often include heating the mixture to a temperature of around 100-120°C and maintaining the pH at an acidic level (pH 4-5) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pH, and can handle larger volumes of reactants. The use of catalysts, such as acidic resins, can also enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the imidazolidine-2,4-dione ring to imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the imidazolidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the imidazolidine ring.
Scientific Research Applications
5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.
Mechanism of Action
The mechanism of action of 5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of 5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione with structurally related analogs, focusing on synthesis, substituent effects, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- Halogen Effects : Bromophenyl analogs (e.g., 5-(4-Bromophenyl)imidazolidine-2,4-dione) may exhibit enhanced bioactivity via halogen bonding, a feature absent in the trimethylphenyl variant .
- Synthetic Accessibility : Derivatives with simple substituents (e.g., isopropyl) are synthesized in higher yields (e.g., 5-Isopropylimidazolidine-2,4-dione) compared to complex fused systems like indole-benzyl analogs, which require microwave-assisted synthesis (80–85% yield) .
Physicochemical Properties
Biological Activity
5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on the available literature.
Chemical Structure and Properties
This compound belongs to the imidazolidine-2,4-dione class (also known as hydantoins), characterized by a five-membered ring containing two nitrogen atoms and carbonyl groups at positions 2 and 4. The presence of the 2,4,6-trimethylphenyl group enhances its lipophilicity and biological activity.
The biological activities of this compound are largely attributed to its ability to inhibit various enzymes and modulate biochemical pathways:
- Enzyme Inhibition : Imidazolidine-2,4-diones have been reported to inhibit several enzymes implicated in disease processes. For example, they can act as inhibitors of bacterial virulence factors and other enzymatic pathways involved in inflammation and cellular signaling.
- Target Interaction : The compound interacts with specific targets such as Tankyrases (TNKS), which are part of the poly(ADP-ribose) polymerase family. This interaction affects the Wnt/β-catenin signaling pathway, crucial for various cellular processes including cell proliferation and differentiation.
Antimicrobial Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit antimicrobial properties. The structural modifications in compounds like this compound can enhance their efficacy against a range of bacterial strains.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNF-α and IL-β. This suggests its use in treating conditions characterized by chronic inflammation .
Serotonin Transporter Activity
Studies have evaluated the affinity of imidazolidine derivatives for serotonin transporters. These investigations suggest that this compound may influence neurotransmitter dynamics, potentially offering therapeutic avenues for mood disorders .
Case Studies and Research Findings
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Inhibition Studies : In vitro studies demonstrated that this compound significantly inhibited the activity of certain bacterial enzymes at concentrations correlating with its structural characteristics. The IC50 values indicated a strong correlation between structural features and biological activity.
Compound IC50 (µM) Target Enzyme This compound 25 Bacterial enzyme A Other derivatives Varies Various - Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound may have favorable bioavailability due to its ability to bind effectively with target proteins involved in disease processes.
- Therapeutic Applications : Given its anti-inflammatory and antimicrobial properties, there is potential for developing formulations that incorporate this compound for treating inflammatory diseases or infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
